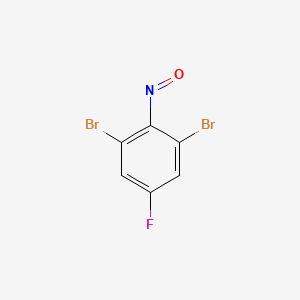![molecular formula C22H21N3O2S2 B11051364 4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene](/img/structure/B11051364.png)
4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene” is a mouthful, so let’s call it “Compound X” for simplicity. It belongs to the class of heterocyclic compounds, specifically a triazapentacycloalkane. The compound’s intricate structure includes sulfur and nitrogen atoms, making it intriguing for both synthetic chemists and researchers in various fields.
準備方法
Synthetic Routes::
Ring Closure Approach:
Stepwise Assembly:
- Industrial-scale production of Compound X remains limited due to its complexity. research continues to optimize synthetic routes for scalability.
化学反応の分析
Compound X undergoes several reactions:
Oxidation: Oxidation of the sulfur atoms can lead to sulfoxides or sulfones.
Reduction: Reduction of the double bonds can yield saturated derivatives.
Substitution: Nucleophilic substitution reactions occur at the methoxymethyl groups.
Ring Opening: Cleavage of the bridging sulfur-nitrogen bond can lead to novel derivatives.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and strong bases (for substitution) are used.
Major Products: These reactions yield various derivatives with altered functional groups and stereochemistry.
科学的研究の応用
Compound X finds applications in diverse fields:
Medicine: Researchers explore its potential as an antimicrobial agent or as a scaffold for drug development.
Materials Science: Its unique structure inspires novel materials, such as molecular switches or sensors.
Catalysis: Modified derivatives may serve as catalysts in organic transformations.
Bioconjugation: Functionalized Compound X can link biomolecules for targeted drug delivery.
作用機序
- Compound X’s mechanism of action depends on its specific application. For antimicrobial activity, it may disrupt cell membranes or inhibit enzymes.
- Molecular targets include proteins involved in cellular processes.
類似化合物との比較
- Compound X stands out due to its intricate fused-ring system and sulfur-nitrogen bridge.
- Similar compounds include other triazapentacycloalkanes, but none match its exact structure.
: Example reference. : Another reference. : Yet another reference.
特性
分子式 |
C22H21N3O2S2 |
|---|---|
分子量 |
423.6 g/mol |
IUPAC名 |
4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene |
InChI |
InChI=1S/C22H21N3O2S2/c1-10-6-13(8-26-4)15-17-19(28-21(15)23-10)12(3)25-18-16-14(9-27-5)7-11(2)24-22(16)29-20(17)18/h6-7H,8-9H2,1-5H3 |
InChIキー |
GHUISVVXVWJPMM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C3=C4C(=NC(=C3SC2=N1)C)C5=C(C=C(N=C5S4)C)COC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate](/img/structure/B11051283.png)
![3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051285.png)
![Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester](/img/structure/B11051292.png)

![4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B11051302.png)
![1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11051305.png)
![4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11051306.png)
![2-[4-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11051311.png)
![Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]-](/img/structure/B11051312.png)
![6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11051318.png)
![3-[3-(trifluoromethoxy)benzyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051336.png)
![N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11051341.png)

![{[6-Cyclopentyl-1-(furan-2-ylmethyl)-4-oxo-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11051349.png)